molecular formula C16H11ClFNO2 B8379672 Methyl 6-chloro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Methyl 6-chloro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

Cat. No. B8379672
M. Wt: 303.71 g/mol
InChI Key: AQOXTQQWKRHPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-3-(4-fluorophenyl)-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C16H11ClFNO2 and its molecular weight is 303.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H11ClFNO2

Molecular Weight

303.71 g/mol

IUPAC Name

methyl 6-chloro-3-(4-fluorophenyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C16H11ClFNO2/c1-21-16(20)15-14(9-2-5-11(18)6-3-9)12-7-4-10(17)8-13(12)19-15/h2-8,19H,1H3

InChI Key

AQOXTQQWKRHPSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of a 50% sodium hydride suspension in mineral oil (52.5 g) (which was extracted with dry heptane) and dry tetrahydrofuran (250 ml) was added a solution of N-benzoyl 5-chloro-2-(4-fluorobenzoyl)aniline (129 g) in dry tetrahydrofuran (500 ml) during 0.5 h at 20° C. (ice bath). After 1 h methyl 2-bromoacetate (101 ml) was added during 0.5 h at 20° C. (ice bath) and the mixture was stirred for another 1 hour. The solvents were evaporated in vacuo. The remaining oil was diluted with methanol (250 ml) and 5.4M sodium methoxide in methanol (670 ml) was added carefully. After 1 h at room temperature the solvents were evaporated in vacuo and water (0.5 l) was added. The thus obtained mixture was extracted with ethyl acetate (2×0.75 l) and the combined organic phases were washed with brine and dried (Na2SO4). Evaporation of the solvents in vacuo afforded the title compound, which was purified by column chromatography on silica gel (eluted with ethyl acetate/heptane 1:3) and crystallized from heptane. Yield: 33 g, mp 172°-183° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
129 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three

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